1,2,4,5-Tetrabromo-1,5-diphenyl-3-pentanone
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Overview
Description
1,2,4,5-Tetrabromo-1,5-diphenyl-3-pentanone is an organic compound with the molecular formula C17H14Br4O It is characterized by the presence of four bromine atoms and two phenyl groups attached to a pentanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,4,5-Tetrabromo-1,5-diphenyl-3-pentanone can be synthesized through a multi-step process involving the bromination of 1,5-diphenyl-3-pentanone. The typical synthetic route includes:
Bromination of 1,5-diphenyl-3-pentanone: This step involves the addition of bromine (Br2) to 1,5-diphenyl-3-pentanone in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is usually carried out in an inert solvent like carbon tetrachloride (CCl4) or chloroform (CHCl3) at room temperature.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale bromination: Using industrial reactors, the bromination reaction is scaled up, ensuring proper mixing and temperature control.
Purification and isolation: Industrial purification methods such as distillation, crystallization, and filtration are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1,2,4,5-Tetrabromo-1,5-diphenyl-3-pentanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide (OH-), amines (NH2-), or thiols (SH-).
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to form corresponding alcohols or hydrocarbons.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can oxidize the compound to form carboxylic acids or ketones.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., NaOH, NH3) in polar solvents like water or ethanol.
Reduction: Reducing agents (e.g., LiAlH4, NaBH4) in anhydrous solvents like ether or tetrahydrofuran (THF).
Oxidation: Oxidizing agents (e.g., KMnO4, CrO3) in acidic or basic conditions.
Major Products
Substitution: Formation of substituted phenylpentanones.
Reduction: Formation of alcohols or hydrocarbons.
Oxidation: Formation of carboxylic acids or ketones.
Scientific Research Applications
1,2,4,5-Tetrabromo-1,5-diphenyl-3-pentanone has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2,4,5-tetrabromo-1,5-diphenyl-3-pentanone involves its interaction with molecular targets such as enzymes, receptors, or DNA. The bromine atoms and phenyl groups play a crucial role in its binding affinity and specificity. The compound can inhibit or activate specific pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1,2,4,5-Tetrabromo-3-pentanone: Lacks the phenyl groups, making it less hydrophobic and potentially less biologically active.
1,2,4,5-Tetrabromo-1,5-diphenyl-2-pentanone: Differing in the position of bromine atoms, which can affect its reactivity and biological activity.
1,2,4,5-Tetrabromo-1,5-diphenyl-3-hexanone: Longer carbon chain, potentially altering its physical properties and reactivity.
Uniqueness
1,2,4,5-Tetrabromo-1,5-diphenyl-3-pentanone is unique due to its specific arrangement of bromine atoms and phenyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
19922-77-1 |
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Molecular Formula |
C17H14Br4O |
Molecular Weight |
553.9 g/mol |
IUPAC Name |
1,2,4,5-tetrabromo-1,5-diphenylpentan-3-one |
InChI |
InChI=1S/C17H14Br4O/c18-13(11-7-3-1-4-8-11)15(20)17(22)16(21)14(19)12-9-5-2-6-10-12/h1-10,13-16H |
InChI Key |
YQZQHNNMRZCOOF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C(=O)C(C(C2=CC=CC=C2)Br)Br)Br)Br |
Origin of Product |
United States |
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